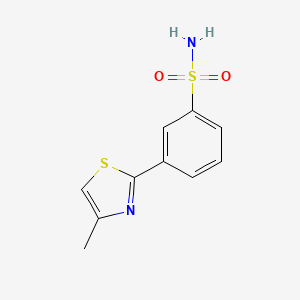

3-(4-Methyl-1,3-thiazol-2-yl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(4-Methyl-1,3-thiazol-2-yl)benzenesulfonamide is an organic compound that belongs to the class of aminobenzenesulfonamides. This compound contains a benzenesulfonamide moiety with a thiazole ring attached to it. The thiazole ring is a five-membered heterocyclic ring containing both sulfur and nitrogen atoms, which contributes to its unique chemical properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methyl-1,3-thiazol-2-yl)benzenesulfonamide typically involves the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines, o-aminothiophenol, and thiosemicarbazone derivatives . The reaction conditions often include refluxing the mixture for several hours, followed by purification steps such as washing with water and drying over anhydrous magnesium sulfate .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

3-(4-Methyl-1,3-thiazol-2-yl)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the sulfonamide group, converting it to corresponding amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted thiazole derivatives. These products can have different chemical and biological properties, making them useful in various applications .

Aplicaciones Científicas De Investigación

Antibacterial Activity

One of the prominent applications of 3-(4-Methyl-1,3-thiazol-2-yl)benzenesulfonamide is its antibacterial properties. Research indicates that compounds containing thiazole and sulfonamide moieties exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism involves the inhibition of dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis in bacteria, which leads to a bacteriostatic effect .

Case Studies

- Hybrid Antimicrobials : A study synthesized N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives, demonstrating potent antibacterial activity when used in conjunction with cell-penetrating peptides. Compounds with specific substitutions showed enhanced efficacy against multiple bacterial strains .

Anticonvulsant Properties

Another significant application of this compound is in the field of anticonvulsant activity. Various thiazole derivatives have been synthesized and tested for their ability to prevent seizures. The structure-activity relationship (SAR) studies indicate that certain modifications enhance their anticonvulsant properties.

Case Studies

- Seizure Models : Several analogues of thiazole-bearing compounds were evaluated in electroshock seizure tests, showing effective protection against seizures at lower doses compared to standard medications like ethosuximide. For instance, compounds with para-halogen substitutions exhibited notable anticonvulsant effects .

Enzyme Inhibition

The compound also functions as an inhibitor of specific isoforms of carbonic anhydrase (CA), which are linked to tumor growth and progression. The sulfonamide group is known for its ability to inhibit CA activity, making these derivatives potential candidates for anticancer therapies.

Case Studies

- Inhibition Studies : A library of 4-[(3-methyl-4-aryl-2,3-dihydro-1,3-thiazol-2-ylidene)amino]benzene-sulfonamides was designed to evaluate their inhibitory potency against human carbonic anhydrase isoforms. Many compounds showed preferential inhibition of isoforms II and XII, indicating their potential as therapeutic agents in cancer treatment .

Summary Table of Applications

Mecanismo De Acción

The mechanism of action of 3-(4-Methyl-1,3-thiazol-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like carbonic anhydrase IX, which is overexpressed in certain cancer cells. This inhibition disrupts the cellular processes, leading to reduced cell proliferation and increased apoptosis . Additionally, its antibacterial activity is attributed to its ability to disrupt bacterial cell membranes and interfere with essential bacterial enzymes .

Comparación Con Compuestos Similares

Similar Compounds

Benzothiazole derivatives: These compounds share the thiazole ring structure and have shown similar biological activities, such as antibacterial and anticancer properties.

Aminobenzenesulfonamides: Compounds in this class have a benzenesulfonamide moiety with various substituents, leading to diverse chemical and biological properties.

Uniqueness

3-(4-Methyl-1,3-thiazol-2-yl)benzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the 4-methyl group on the thiazole ring enhances its stability and reactivity compared to other similar compounds .

Actividad Biológica

3-(4-Methyl-1,3-thiazol-2-yl)benzenesulfonamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, pharmacokinetics, and specific therapeutic applications.

Target Enzyme: Cyclin-dependent kinase 2 (CDK2)

The primary mechanism through which this compound exerts its effects is by inhibiting CDK2. This inhibition disrupts the cell cycle progression, potentially leading to apoptosis in rapidly dividing cells, such as cancer cells. The compound's interaction with CDK2 affects key biochemical pathways involved in cell cycle regulation, making it a candidate for anticancer therapy.

Antimicrobial Activity

Research indicates that thiazole derivatives, including this compound, possess notable antimicrobial properties. Some studies have demonstrated that thiazole compounds can exhibit potent antibacterial activity against both Gram-positive and Gram-negative bacteria:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Bacillus cereus | 0.23 - 0.70 mg/mL | 0.47 - 0.94 mg/mL |

| Escherichia coli | Moderate activity | Variable |

| Salmonella Typhimurium | Good activity | Variable |

The compound's effectiveness varies across different bacterial strains, with some showing significant susceptibility while others display resistance .

Case Studies and Research Findings

- Anticonvulsant Activity : Some thiazole derivatives have shown promising anticonvulsant properties in laboratory settings. For instance, related analogues have been tested in various seizure models with effective doses significantly lower than standard medications . This suggests that modifications to the thiazole structure can yield compounds with enhanced therapeutic profiles.

- Cytotoxic Effects : Preliminary studies indicate that compounds similar to this compound may exhibit cytostatic effects on cancer cell lines. The disruption of CDK2 activity leads to cell cycle arrest and subsequent apoptosis in cancerous cells .

- Synergistic Effects : There is potential for synergistic effects when combining thiazole derivatives with other pharmacologically active compounds. This could enhance their overall efficacy while potentially reducing toxicity profiles .

Propiedades

IUPAC Name |

3-(4-methyl-1,3-thiazol-2-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2S2/c1-7-6-15-10(12-7)8-3-2-4-9(5-8)16(11,13)14/h2-6H,1H3,(H2,11,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIFBWWGVGCTQAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)C2=CC(=CC=C2)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.